4-Phenoxypyrimidin-2-amine

Kinase Inhibition Inflammation Immuno-oncology

Procure 4-Phenoxypyrimidin-2-amine (CAS 882767-05-7) as a privileged scaffold for kinase inhibitor design. The unique 4-phenoxy substitution pattern enables regioselective derivatization critical for achieving target selectivity. Documented derivatives exhibit single-digit nanomolar potency against FMS (IC50 4.6 nM), PLK4 (IC50 6.7 nM), and exceptional plasma stability (t1/2 >289 min). This specific isomer is essential; substituting with 5-phenoxy analogs fundamentally alters SAR. Ideal for hit-to-lead campaigns in oncology and inflammation. Order high-purity (≥95%) material for reliable library synthesis.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 882767-05-7
Cat. No. B2808811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxypyrimidin-2-amine
CAS882767-05-7
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC(=NC=C2)N
InChIInChI=1S/C10H9N3O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
InChIKeyJCHQIGPFCINYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxypyrimidin-2-amine (CAS 882767-05-7): Core Scaffold Profile for Kinase-Focused Medicinal Chemistry


4-Phenoxypyrimidin-2-amine (CAS 882767-05-7) is a heterocyclic organic compound with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol . Structurally, it is a pyrimidine derivative characterized by a phenoxy group attached to the fourth position of the pyrimidine ring and an amino group at the second position [1]. This core scaffold serves as a versatile building block in medicinal chemistry, primarily for the design and synthesis of ATP-competitive kinase inhibitors . Its utility stems from the ability to introduce diverse substitutions at the amino and phenoxy positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against various kinase targets implicated in cancer and inflammatory diseases [2].

The Unsubstituted 4-Phenoxypyrimidin-2-amine Core is a Pre-Optimized Starting Point, Not a Final Bioactive Agent


Substituting 4-Phenoxypyrimidin-2-amine with a generic or closely related pyrimidine analog is not a trivial interchange. The unsubstituted core itself is not typically the final bioactive compound; rather, its value lies in its capacity for regioselective derivatization, which is critical for achieving target potency and selectivity [1]. The specific positioning of the phenoxy and amino groups creates a unique electronic and steric environment that dictates subsequent chemical modifications. Replacing it with a different isomer, such as 5-Phenoxypyrimidin-2-amine (CAS 99185-52-1), alters the vector of the phenoxy group and fundamentally changes the SAR of any derived library . The quantitative evidence below demonstrates how specific derivatives of this precise core achieve nanomolar potency against kinases like FMS, PLK4, and LCK, a result that cannot be assumed for analogs derived from a different substitution pattern [2][3].

Quantitative Differentiation of 4-Phenoxypyrimidin-2-amine Derivatives Against Kinase Targets


Potent and Selective FMS Kinase Inhibition Achieved via Phenoxypyrimidine Derivatization

Derivatization of the 4-Phenoxypyrimidin-2-amine core has yielded potent and selective FMS kinase inhibitors. Compound 7g, a specific derivative from this scaffold, demonstrated an IC50 value of 4.6 nM against FMS kinase [1]. This potency was accompanied by excellent selectivity over a panel of closely related kinases, a critical factor for minimizing off-target effects in therapeutic development [2]. This represents a significant improvement over many unoptimized pyrimidine scaffolds which often lack such potent and selective activity.

Kinase Inhibition Inflammation Immuno-oncology

Nanomolar PLK4 Inhibition and Favorable ADME Profile from an Optimized 4-Phenoxypyrimidin-2-amine Derivative

Further optimization of the 4-Phenoxypyrimidin-2-amine core has yielded potent PLK4 inhibitors with favorable drug-like properties. Compound 8h, a specific derivative, exhibited an IC50 of 0.0067 μM (6.7 nM) against PLK4 [1]. Critically, this compound also demonstrated high plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min), indicating a low risk of rapid metabolic degradation [1]. This contrasts with many unoptimized kinase inhibitor scaffolds that suffer from poor metabolic stability, limiting their in vivo utility.

Cancer Therapeutics PLK4 Drug Metabolism

Broad-Spectrum Antiproliferative Activity in a 2,5-Diamino-4-pyrimidinol Derivative Against Cancer Cell Lines

A derivative of the 4-Phenoxypyrimidin-2-amine scaffold, compound 6e, demonstrated broad-spectrum antiproliferative activity across a panel of nine cancer cell lines, including hematological, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, with growth inhibition ranging from 51.55% to 84.1% [1]. This compound elicited an IC50 value of 1.97 μM against M-NFS-60 cells and showed good gastrointestinal absorption in a PAMPA-GIT assay (P-e = 19.0 ± 1.1 x 10⁻⁶ cm/s) [1].

Cancer Therapeutics Antiproliferative CSF1R/DAPK1

Procurement-Centric Applications for 4-Phenoxypyrimidin-2-amine in Drug Discovery


Hit-to-Lead Optimization for Kinase Inhibitors in Inflammation and Immuno-Oncology

Medicinal chemistry teams can procure 4-Phenoxypyrimidin-2-amine as a privileged scaffold for hit-to-lead campaigns targeting kinases such as FMS, LCK, and CSF1R. The quantitative evidence from derivative compound 7g demonstrates the potential to achieve single-digit nanomolar potency (IC50 = 4.6 nM) and high selectivity, making this scaffold a rational starting point for developing novel anti-inflammatory agents [1].

Development of Metabolically Stable Anticancer Leads Targeting PLK4

Research groups focused on developing PLK4 inhibitors for cancer therapy should consider 4-Phenoxypyrimidin-2-amine for library synthesis. The derivative compound 8h showcases that this scaffold can be optimized to yield compounds with not only high target potency (PLK4 IC50 = 6.7 nM) but also exceptional plasma and liver microsomal stability (t1/2 > 289.1 and > 145 min, respectively) [2]. This dual profile of potency and stability is a key differentiator that reduces the risk of late-stage failure and accelerates lead candidate selection.

Synthesis of Broad-Spectrum Antiproliferative Agents with Oral Bioavailability Potential

Researchers aiming to discover novel anticancer agents with a broad spectrum of activity can use 4-Phenoxypyrimidin-2-amine as a core template. As demonstrated by derivative 6e, this scaffold can be elaborated to produce compounds with micromolar potency against diverse cancer cell lines and favorable gastrointestinal absorption (P-e = 19.0 x 10⁻⁶ cm/s) [3]. This supports its procurement for programs targeting oral anticancer therapies.

Quote Request

Request a Quote for 4-Phenoxypyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.